5-methyl-1H-indazole

Catalog No.
S731882
CAS No.
1776-37-0
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indazole

CAS Number

1776-37-0

Product Name

5-methyl-1H-indazole

IUPAC Name

5-methyl-1H-indazole

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10)

InChI Key

DCUNRLLJHAWKRZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NN=C2

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2

The exact mass of the compound 5-methyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

-methyl-1H-indazole serves as a versatile building block in organic synthesis due to its reactive nature and the presence of the methyl group. Researchers utilize it in various reactions, including:

  • C-C bond formation reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling [PubChem, Compound Summary for 5-methyl-1H-indazole, ]. These reactions allow the attachment of various functional groups to the molecule, leading to diversely functionalized indazole derivatives.

Medicinal Chemistry:

The presence of the indazole ring system and the methyl group makes 5-methyl-1H-indazole a valuable scaffold for drug discovery. Researchers have explored its potential in various therapeutic areas, including:

  • Calcitonin gene-related peptide (CGRP) receptor antagonism: Derivatives of 5-methyl-1H-indazole have shown promising activity as CGRP receptor antagonists, potentially beneficial for treating migraines [PubMed Central, Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413), ].

Material Science:

-methyl-1H-indazole has been investigated for its potential applications in material science, particularly in the development of:

  • Organic light-emitting diodes (OLEDs): Studies suggest that incorporating 5-methyl-1H-indazole derivatives into OLED materials can improve their efficiency and performance [ScienceDirect, Design and Synthesis of Novel Carbazole-Based 5-Methyl-1H-indazole Derivatives for Efficient Blue and Green OLEDs, ].

Other Research Applications:

Beyond the specific areas mentioned above, 5-methyl-1H-indazole finds application in various other research fields, including:

  • Bioorganic chemistry: Studying the interactions of 5-methyl-1H-indazole with biological systems to understand its potential biological effects.
  • Environmental chemistry: Investigating the environmental fate and degradation pathways of 5-methyl-1H-indazole.

5-Methyl-1H-indazole is a heterocyclic compound characterized by its five-membered ring structure containing two nitrogen atoms. The molecular formula of 5-methyl-1H-indazole is C8H8N2C_8H_8N_2, and it features a methyl group at the 5-position of the indazole ring. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack on electrophiles, leading to substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization: This compound can also be involved in cyclization reactions, forming derivatives that are often biologically active.

For example, the reaction of 5-methyl-1H-indazole with formaldehyde in acidic conditions can yield hydroxymethyl derivatives, showcasing its reactivity under specific conditions .

5-Methyl-1H-indazole exhibits significant biological activity, particularly as an inhibitor of enzymes such as monoamine oxidase B and nitric oxide synthase. These enzymes play crucial roles in neurotransmitter metabolism and vascular regulation, respectively. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in treating neurological disorders and cardiovascular diseases .

Several synthesis methods have been developed for 5-methyl-1H-indazole, including:

  • Hydrazine Hydrate Method: This involves reacting hydrazine hydrate with appropriate carbonyl compounds to form the indazole structure.
  • Lithium Diisopropylamide Method: A more recent method involves using lithium diisopropylamide to generate reactive intermediates that can react with dimethylformamide and other reagents to yield 5-methyl-1H-indazole .

These methods vary in terms of yield and environmental impact, with some newer methods designed to minimize waste and improve efficiency.

5-Methyl-1H-indazole has applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for drug development targeting neurological and cardiovascular diseases.
  • Chemical Research: It is utilized in synthetic organic chemistry for developing new compounds with desired pharmacological properties.
  • Agriculture: Some derivatives may find use as agrochemicals due to their potential bioactivity against pests or diseases.

Studies have investigated the interactions of 5-methyl-1H-indazole with various biological systems. For instance, its inhibition of monoamine oxidase B has been linked to increased levels of neurotransmitters like dopamine, which is crucial for mood regulation. Additionally, its interaction with nitric oxide synthase suggests implications for vascular health .

Several compounds are structurally similar to 5-methyl-1H-indazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-5-methyl-1H-indazoleBromine substitution at the 4-positionIncreased lipophilicity
5-Nitro-1H-indazoleNitro group at the 5-positionEnhanced biological activity
6-Methyl-1H-indazoleMethyl substitution at the 6-positionDifferent reactivity patterns
IndazoleParent compound without methyl substitutionBaseline for comparing derivatives

The uniqueness of 5-methyl-1H-indazole lies in its specific methyl substitution pattern and its resultant biological activities, setting it apart from other indazoles.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Methylindazole

Dates

Last modified: 08-15-2023

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